molecular formula C21H22N2O2 B2606816 3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-84-7

3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2606816
CAS RN: 851404-84-7
M. Wt: 334.419
InChI Key: JBVPSBQIEPHLTO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as Compound A, is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

Compounds containing quinoline and benzamide groups have been extensively explored for their synthetic versatility and potential applications in creating new materials. For instance, the synthesis and characterization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have shown significant activities in ethylene oligomerization, indicating potential applications in polymer and material science industries (Wang, Shen, & Sun, 2009). Similarly, the study of polyamides containing the quinoxaline moiety, a structure related to quinoline, has demonstrated excellent thermal stability and solubility in polar aprotic solvents, suggesting their utility in high-performance materials (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Pharmacological Research

Quinoline and benzamide derivatives have been widely studied for their biological activities, including their roles as potential therapeutic agents. For example, the synthesis and biological evaluation of coumarin and quinolinone carboxamides have been explored for their anticancer properties, demonstrating the potential of such compounds in drug discovery and medicinal chemistry (Matiadis, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013). Moreover, the antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives have been investigated, suggesting the application of quinoline derivatives in treating bacterial infections (Venugopala et al., 2020).

properties

IUPAC Name

3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-4-6-16-12-18(21(25)23-19(16)10-13)8-9-22-20(24)17-7-5-14(2)15(3)11-17/h4-7,10-12H,8-9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVPSBQIEPHLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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